4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a combination of oxadiazole, triazole, and aromatic rings
Scientific Research Applications
Antimicrobial Activities
Some derivatives have been synthesized to explore their antimicrobial potential. For instance, a study synthesized novel triazole derivatives and screened them for antimicrobial activities, finding that some compounds exhibited moderate to good activities against test microorganisms (Bektaş et al., 2007). Similar research involved the synthesis of heterocyclic compounds derived from triazolyl and oxadiazolyl moieties, displaying promising antimicrobial properties (JagadeeshPrasad et al., 2015).
Anticancer Evaluation
In the realm of anticancer research, derivatives have been designed and synthesized for evaluation against human cancer cell lines. A particular study developed 1,2,4-oxadiazole derivatives with an isoxazolyl moiety, tested against various cancer cell lines, and found them to exhibit good to moderate activity (Yakantham et al., 2019).
Enzyme Inhibition
Derivatives of the compound have also been explored for their enzyme inhibitory activities, with studies investigating their effects on lipase and α-glucosidase enzymes. A research effort identified certain triazole and oxadiazole derivatives showing significant inhibitory activity against these enzymes, suggesting potential therapeutic applications (Bekircan et al., 2015).
Photophysical Properties
Explorations into the photophysical properties of oxadiazole derivatives have also been conducted, providing insights into their fluorescence characteristics. This opens up potential applications in materials science, particularly in the development of fluorescent probes and materials (Li et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown various biological activities, indicating that they may interact with multiple targets .
Biochemical Pathways
oryzicola (Xoc), indicating that they may affect the biochemical pathways of these bacteria .
Result of Action
Similar compounds have shown significant antibacterial effects against certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Formation of the triazole ring: This step often involves a click reaction between an azide and an alkyne.
Coupling of the aromatic rings: This can be done using various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the oxadiazole or triazole rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2/c1-25-11-8-6-10(7-9-11)24-15(19)14(21-23-24)17-20-16(22-26-17)12-4-2-3-5-13(12)18/h2-9H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJWHSPJDUDBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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